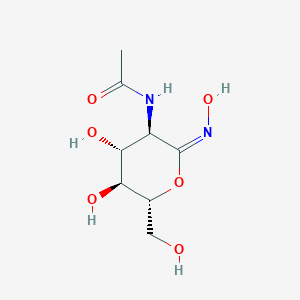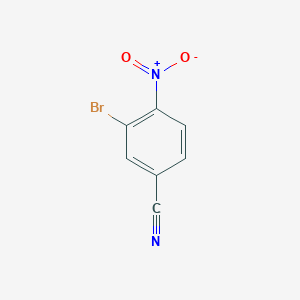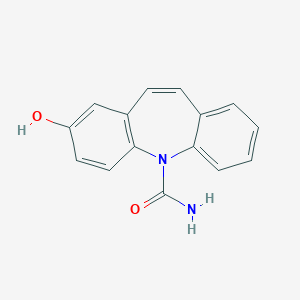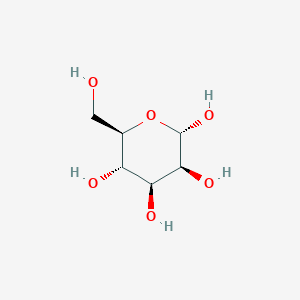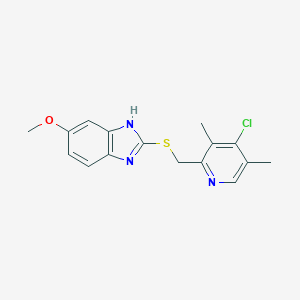
5-Hydroxyvalproic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-hydroxyvalproic acid often involves innovative methodologies that aim for efficiency and environmental friendliness. For instance, the hydrotalcite-supported gold nanoparticle catalyzed oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid demonstrates a green synthesis approach under atmospheric oxygen pressure without the need for additional bases (Gupta et al., 2011). This method reflects the broader interest in developing sustainable synthesis routes for various compounds.
Molecular Structure Analysis
Investigations into the molecular structure of 5-hydroxyvalproic acid derivatives reveal the complexity and diversity of these compounds. Studies such as the metal-dependent structural variations based on mixed ligands of 5-hydroxy isophthalic acid and 1,3-bis(imidazol-1-ylmethyl)benzene show how different metals influence the coordination polymers' structure, highlighting the intricate interplay between molecular structure and chemical functionality (Zhang et al., 2016).
Chemical Reactions and Properties
The chemical properties of 5-hydroxyvalproic acid and related compounds, such as 5-hydroxymethylfurfural, have been extensively studied. The aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts, for example, demonstrates the reactive versatility and potential application of these compounds in producing valuable chemical building blocks from biomass (Casanova et al., 2009).
Physical Properties Analysis
The physical properties of 5-hydroxyvalproic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically addressing the physical properties of 5-hydroxyvalproic acid were not identified in the search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of compounds related to 5-hydroxyvalproic acid, including reactivity, stability, and interactions with other chemical entities, form the basis for their potential applications in various fields. For example, the study on the synthesis of 5-hydroxysedamine using hydroformylation outlines a novel approach to establishing aminoalcohol structures, demonstrating the innovative strategies employed in exploring the chemical properties of these compounds (Bates et al., 2014).
Wissenschaftliche Forschungsanwendungen
Pharmacology and Neuroscience :
- Valproic acid, which is related to 5-Hydroxyvalproic acid, increases 5-hydroxytryptamine levels in the hippocampus, potentially mediating its anticonvulsant action (Whitton & Fowler, 1991).
- Valproic acid reduces 5-hydroxymethylcytosine content in mitochondrial DNA after prolonged treatment, which might impact the therapeutic and unwanted effects of this drug (Chen, Dzitoyeva, & Manev, 2012).
- 5-hydroxynorvaline, similar to 5-Hydroxyvalproic acid, inhibits corn leaf aphid reproduction when accumulated in similar concentrations in artificial diets (Yan et al., 2014).
- Valproate therapy increases urinary 4-hydroxybutyrate levels in patients with succinic semialdehyde dehydrogenase deficiency, with 4-hydroxyvalproate and 5-hydroxyvalproate contributing to this increase (Shinka et al., 2003).
Environmental and Material Sciences :
- 5-Hydroxytryptophan, which is structurally related to 5-Hydroxyvalproic acid, effectively protects steel surfaces from acid corrosion in well treatment fluids, suggesting potential applications in corrosion prevention (Ituen, Akaranta, & James, 2016).
- Thermal acid hydrolysis of algal biomass with bacterial isolate B. cepacia H-2 effectively transforms 5-hydroxy-methylfurfural into 2,5-furan-dicarboxylic acid, a promising biomass platform molecule (Yang & Huang, 2016).
Biochemical Research :
- CSF 5-HIAA can effectively detect central serotonergic damage caused by MDMA in non-human primates, suggesting its potential utility in detecting neuronal damage in humans (Ricaurte et al., 1988).
- The relationship between 5-HIAA in CSF and brain in rabbits indicates that 5-HIAA in CSF may serve as a reliable indicator of central 5-HT metabolism (Bowers, 1970).
- Valproic acid hydroxylation in human fetal tissues suggests it is a direct-acting teratogen without significant embryotoxicity (Rettie et al., 1986).
Eigenschaften
IUPAC Name |
5-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968428 | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyvalproic acid | |
CAS RN |
53660-23-4 | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvalproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53660-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)




